![molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4](/img/structure/B3034322.png)
Dimethyl (4-fluorobenzyl)phosphonate
Overview
Description
Dimethyl (4-fluorobenzyl)phosphonate is a chemical compound . It is supplied by Matrix Scientific . The MDL Number of this compound is MFCD18064630 .
Synthesis Analysis
The synthesis of phosphonic acids like Dimethyl (4-fluorobenzyl)phosphonate can be achieved by free radical polymerization . This involves the use of heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers . The process is potentially applicable for anti-corrosion coatings .Chemical Reactions Analysis
Phosphinic and phosphonic acids, which include Dimethyl (4-fluorobenzyl)phosphonate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
DMFBP has been synthesized through a green and efficient one-pot reaction using nano Sb2O3 as a catalyst. Researchers have explored its anticell-proliferation activity on several cancer cell lines, including human prostate adenocarcinoma (DU-145), breast cancer (MCF-7, MDA-MB-231), pancreatic carcinoma (Mia-Paca-2), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cells. Notably, certain DMFBP derivatives exhibited higher cytotoxic activity than the standard anticancer drug doxorubicin .
Flame Retardant Properties
DMFBP has been investigated as a flame retardant. In combination with other materials, such as expandable graphite (EG), it enhances the flame resistance of polyurethane foams (PUFs). The incorporation of DMFBP into bio-PUFs improves their fire safety characteristics, making them suitable for various applications .
Phosphorus-Based Biopolyols for Polyurethane Production
In the context of sustainable materials, DMFBP has been incorporated into phosphorous sunflower oil-based biopolyols. These biopolyols are then used to produce bio-based polyurethane foams (bio-PUFs) with improved flame retardancy. The combination of DMFBP and other additives contributes to the overall fire safety of these materials .
Hydrolysis and Dealkylation Studies
Studies have investigated the hydrolysis of phosphinates, including DMFBP. The Arbuzov reaction and Rabinowitch method have been employed to explore the dealkylation of phosphonate diesters using trimethylsilane derivatives. These investigations provide insights into the reactivity and behavior of DMFBP in various chemical processes .
Industrial Applications
Beyond its biological and medicinal uses, α-aminophosphonates like DMFBP have found applications in industry. These include corrosion prevention, metal protection, and other specialized areas where their unique properties are advantageous .
Safety And Hazards
The safety data sheet for a similar compound, Dimethyl methylphosphonate, indicates that it is combustible and may cause an allergic skin reaction . It is also suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid breathing mist or vapors, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXOCSAKCSLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (4-fluorobenzyl)phosphonate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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